Unveiling (-)-Ampelopsin A: A Technical Guide to Its Discovery, Natural Sources, and Biological Interactions
Unveiling (-)-Ampelopsin A: A Technical Guide to Its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ampelopsin A, a flavonoid also widely known as dihydromyricetin (B1665482) (DHM), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and natural origins of this promising bioactive compound. It details comprehensive experimental protocols for its extraction, isolation, and characterization from primary botanical sources. Furthermore, this document elucidates the molecular mechanisms through which (-)-Ampelopsin A exerts its effects, with a focus on its modulation of key signaling pathways, including the TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the core concepts.
Discovery of (-)-Ampelopsin A (Dihydromyricetin)
The initial scientific discovery of the compound now widely recognized as (-)-Ampelopsin A or dihydromyricetin dates back to 1940. Researchers Kotake and Kubota first isolated this flavonoid from the plant Ampelopsis meliaefolia[1]. While the compound has a long history of use in traditional Eastern medicine, particularly from vine tea (Ampelopsis grossedentata), the work of Kotake and Kubota marked its formal entry into the scientific literature as a distinct chemical entity.[1][2][3] Subsequent research has led to its identification in various other plant species and a thorough characterization of its chemical structure and stereochemistry.
Natural Sources of (-)-Ampelopsin A
(-)-Ampelopsin A is found in a variety of plant species, with its concentration varying significantly between sources and even between different parts of the same plant. The primary and most commercially significant source is Ampelopsis grossedentata, commonly known as vine tea.[4] Other notable sources include species from the Vitis genus (grapes) and the Japanese raisin tree, Hovenia dulcis.[2][5]
Data Presentation: Quantitative Yield of (-)-Ampelopsin A from Natural Sources
The following tables summarize the quantitative yields of (-)-Ampelopsin A from its primary natural sources under various extraction conditions.
Table 1: Yield of (-)-Ampelopsin A (Dihydromyricetin) from Ampelopsis grossedentata
| Plant Part | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Leaves | Ultrasonic Extraction | 75% Ethanol (B145695) | 40 | 3 x 25 min | 16.21% | [1] |
| Leaves | Chelating Extraction (with Zn2+) | Water | 90 | 2 h | 12.2% (94.3% purity) | [2] |
| Leaves | Conventional Extraction | 60% Ethanol | 60 | 180 min | ~2.35 mg/mL (Max) | [6] |
| Young Leaves | Not Specified | Not Specified | Not Specified | Not Specified | up to 291.87 mg/g | [1] |
| Stems and Leaves | Not Specified | Not Specified | Not Specified | Not Specified | 20-40% of dry weight | [4] |
Table 2: Yield of (-)-Ampelopsin A from Vitis vinifera
| Plant Part | Extraction Method | Initial Solvent | Yield of Crude Extract | Final Yield of (-)-Ampelopsin A | Reference |
| Stem Bark | Maceration | 70% Ethanol | 221.4 g from 3.0 kg | Not explicitly quantified in the final step | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of (-)-Ampelopsin A, based on established scientific literature.
Extraction and Isolation of (-)-Ampelopsin A from Ampelopsis grossedentata
Objective: To extract and purify (-)-Ampelopsin A (Dihydromyricetin) from the leaves of Ampelopsis grossedentata.
Method 1: Optimized Ultrasonic Extraction [1]
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Material Preparation: Air-dried leaves of Ampelopsis grossedentata are ground into a fine powder.
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Extraction: The powdered leaves are subjected to ultrasonic extraction with 75% ethanol at a liquid-to-solid ratio of 20:1. The extraction is performed at 40°C for three cycles of 25 minutes each, using an ultrasonic power of 500 W and a frequency of 20 kHz.
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Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
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Purification: The crude extract is further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or macroporous resin) and a mobile phase gradient (e.g., ethyl acetate-methanol) to isolate (-)-Ampelopsin A.
Method 2: Chelating Extraction [2]
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Material Preparation: Ampelopsis grossedentata powder is prepared as in the previous method.
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Chelation and Extraction: The powder is mixed with deionized water at a solid-to-liquid ratio of 1:20. ZnSO₄·7H₂O is added at a powder-to-salt ratio of 1:4. The mixture is heated to 90°C for 2 hours with the pH adjusted to 2.
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Precipitation and Recovery: The formed DMY-Zn chelate precipitates. The precipitate is collected and then treated with EDTA-2Na to release the purified (-)-Ampelopsin A.
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Washing and Drying: The purified compound is washed and dried to obtain the final product.
Extraction and Isolation of (-)-Ampelopsin A from Vitis vinifera
Objective: To extract and isolate (-)-Ampelopsin A from the stem bark of Vitis vinifera.[7][8]
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Material Preparation: The stem bark of Vitis vinifera is harvested, dried, and ground into a coarse powder.
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Extraction: The powdered bark (e.g., 3.0 kg) is extracted twice with 70% ethanol (e.g., 15 L) at room temperature for 2 days each time.
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Filtration and Concentration: The filtrates are combined and evaporated to dryness under reduced pressure to obtain a dark, syrupy extract.
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Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with dichloromethane, ethyl acetate (B1210297), and n-butanol.
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Chromatographic Purification: The ethyl acetate fraction, which is typically enriched with stilbenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Final Purification: Fractions containing (-)-Ampelopsin A are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Characterization of (-)-Ampelopsin A
The identity and purity of the isolated (-)-Ampelopsin A are confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima, which is characteristic of the flavonoid chromophore.
Signaling Pathways Modulated by (-)-Ampelopsin A
(-)-Ampelopsin A exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following sections and diagrams illustrate its interactions with the TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR pathways.
TRAIL/DR5 Signaling Pathway
(-)-Ampelopsin A has been shown to sensitize cancer cells to apoptosis by upregulating the expression of Death Receptor 5 (DR5), a key receptor in the extrinsic apoptosis pathway.[9] This upregulation enhances the pro-apoptotic signaling cascade initiated by the binding of TNF-related apoptosis-inducing ligand (TRAIL).
Caption: (-)-Ampelopsin A enhances TRAIL-induced apoptosis by upregulating DR5.
BDNF/CREB Signaling Pathway
In the context of neuroprotection, (-)-Ampelopsin A has been observed to ameliorate cognitive deficits by restoring the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway.[7] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.
Caption: (-)-Ampelopsin A promotes neuronal health via the BDNF/CREB pathway.
SIRT1/mTOR Signaling Pathway
(-)-Ampelopsin A also plays a significant role in cellular metabolism and longevity through its interaction with the SIRT1/mTOR signaling pathway. It has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress response and metabolism, while inhibiting the mammalian target of rapamycin (B549165) (mTOR), a central controller of cell growth and proliferation.[10][11][12]
Caption: (-)-Ampelopsin A modulates cellular metabolism via SIRT1 and mTOR.
Conclusion
(-)-Ampelopsin A is a natural flavonoid with a rich history in traditional medicine and a promising future in modern pharmacology. Its discovery and subsequent characterization have paved the way for extensive research into its biological activities. The high abundance of this compound in plants like Ampelopsis grossedentata makes it an accessible target for natural product-based drug discovery. The detailed experimental protocols provided herein offer a practical guide for its extraction and purification. Furthermore, the elucidation of its modulatory effects on critical signaling pathways, such as TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR, provides a molecular basis for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the study and application of (-)-Ampelopsin A.
References
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- 7. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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